REACTION_CXSMILES
|
[O:1]1[CH2:6][CH:5]=[CH:4][CH2:3][C:2]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CCOC(C)=O.[Pd]>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
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|
Quantity
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2.74 g
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Type
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reactant
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Smiles
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O1C(CC=CC1)(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
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|
Quantity
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0.511 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The suspension was filtered
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Type
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CUSTOM
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Details
|
the filtrate was evaporated to dryness
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Reaction Time |
3 h |
Name
|
|
Type
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product
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Smiles
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O1C(CCCC1)(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |